Methyl 2-chloro-4,6-dimethoxybenzoate
Description
Methyl 2-chloro-4,6-dimethoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with chlorine at the 2-position and methoxy groups at the 4- and 6-positions. The chlorine atom introduces electron-withdrawing effects, while the methoxy groups provide electron-donating properties, creating a unique electronic environment. This compound is primarily used as a chemical intermediate in pharmaceutical synthesis, such as in the preparation of furopyrimidine antifolates (e.g., in ). Its molecular formula is C₁₀H₁₁ClO₄, with a molecular weight of 230.64 g/mol.
Properties
Molecular Formula |
C10H11ClO4 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
methyl 2-chloro-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C10H11ClO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,1-3H3 |
InChI Key |
ODYQOZZYLCBENL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
| Step | Reagents and Conditions | Product/Outcome |
|---|---|---|
| A. Salt Forming Reaction | - Malononitrile (10-13 wt%) - Methanol (11.5-15.5 wt%) - Composite solvent (72-77 wt%) - Anhydrous HCl (0-20 atm) - Temperature: -25 to 120 °C - Reaction time: 1-8 hours |
Dimethyl propylenediimine dihydrochloride, isolated by filtration and drying |
| B. Cyanamide Reaction | - Potassium hydroxide (9-13 wt%) in water (87-91 wt%) - 1,3-propanediimine methyl ester dihydrochloride - 50% cyanamide solution (~18.5 wt%) - Temperature: 0-100 °C - Reaction time: 1-10 hours |
3-amino-3-methoxy-N-cyano-2-propylene imine, isolated by washing and drying |
| C. Condensation Reaction | - Complexing agent (95-98 wt%) - Catalyst (2-5 wt%) - HCl gas introduction (~1 hour) - Temperature: -25 to 100 °C - Post-reaction washing, concentration, recrystallization with methanol |
White crystalline 2-chloro-4,6-dimethoxypyrimidine with >99% purity, melting point 103-104 °C |
Composite Solvent Composition
The composite solvent system is critical for reaction efficiency and product purity. It includes:
- Dimethylformamide
- Formamide
- Dimethylacetamide
- Dimethyl sulfoxide
- Dimethyl sulfone
- 1,4-dioxane
- Petroleum ether
- Isopropanol
- Isobutanol
- Cyclohexane
- Cyclooctane
- n-Hexane
- n-Octane
This solvent mixture balances polarity and solubility to optimize reaction kinetics and crystallization.
Yield and Purity
- Yield: Approximately 97.5 parts product from 56 parts malononitrile (high conversion efficiency)
- Purity: >99% by content analysis
- Melting Point: 103-104 °C, consistent with high purity crystalline material
Alternative Chlorination Method Using Thionyl Chloride
A related method for preparing chloro-substituted benzoates involves the use of thionyl chloride (SOCl₂) and catalytic amounts of dimethylformamide (DMF) to facilitate chlorination under mild heating.
Procedure Summary
- SOCl₂ (0.11 mL) mixed with substrate and a drop of DMF
- Stirred at 76 °C for 30 minutes
- Volatiles removed under reduced pressure
- Residue dissolved in dry dichloromethane (CH₂Cl₂)
- Reaction with appropriate nucleophile or intermediate at 0 °C for 24 hours
- Workup includes acidification, extraction, washing, drying, and chromatography purification
Yield and Product Characteristics
- Yield: Moderate (e.g., 41% in a specific example)
- Product: Amorphous solid or crystalline depending on purification
- This method is adaptable for various chloro-substituted benzoates, including methyl esters with methoxy substituents.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The patented three-step method involving salifying, cyanamide reaction, and condensation is superior in terms of yield and purity, attributed to the use of a carefully designed composite solvent system and reaction conditions optimized for each step.
- The use of catalysts and controlled addition of HCl gas during condensation improves the selectivity for the 2-chloro substitution on the aromatic ring.
- Alternative chlorination using thionyl chloride with DMF as a catalyst is a classical approach but tends to give lower yields and requires more extensive purification.
- The choice of solvent and temperature control is critical to prevent side reactions such as over-chlorination or demethylation of methoxy groups.
- Literature on halogen exchange methods indicates potential routes but often with lower selectivity and yield, making them less preferred for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,6-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-amino-4,6-dimethoxybenzoate or 2-thio-4,6-dimethoxybenzoate.
Oxidation: Formation of 2-chloro-4,6-dimethoxybenzaldehyde or 2-chloro-4,6-dimethoxybenzoic acid.
Reduction: Formation of 2-chloro-4,6-dimethoxybenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-4,6-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4,6-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares methyl 2-chloro-4,6-dimethoxybenzoate with structurally related benzoate esters, focusing on substituent patterns and their implications:
Key Research Findings
Electronic and Reactivity Profiles
- Chlorine vs. Amino Groups: The chlorine atom in this compound enhances electrophilicity at the 2-position, making it more reactive in nucleophilic substitution reactions compared to its amino-substituted counterpart (methyl 2-amino-4,6-dimethoxybenzoate).
- Methoxy vs. Fluoro Substituents: Methoxy groups (in 4,6 positions) provide steric hindrance and moderate electron-donating effects, whereas fluorine atoms (as in methyl 2-amino-4,6-difluorobenzoate) increase electronegativity and metabolic stability.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-chloro-4,6-dimethoxybenzoate, and how do reaction conditions influence yield?
Methyl 2-amino-4,6-dimethoxybenzoate is a common precursor, synthesized via diazotization and chlorination. Key methods include:
- Method A : Refluxing methyl 2-amino-4,6-dimethoxybenzoate with formamidine acetate in 2-methoxyethanol until complete substrate conversion .
- Method B : Using trimethylsilyl-diazomethane in THF/methanol for esterification of 4,6-dimethoxy-anthranilic acid derivatives . Yield optimization requires controlled temperature (reflux vs. room temperature) and solvent polarity adjustments. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. How can researchers confirm the structural identity of this compound?
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., similar structures reported with R-factors <0.04) .
- Spectroscopy : Compare H/C NMR shifts with analogs (e.g., methyl 2-bromo-4,6-dimethoxybenzoate: δ 3.9 ppm for OCH, δ 6.5-7.5 ppm for aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., CHClO: expected [M+H] at 231.0422) .
Q. What safety protocols are critical when handling this compound?
- Hazard statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and store at 4–8°C to prevent decomposition .
Advanced Research Questions
Q. How does the electronic environment of the chloro and methoxy groups influence reactivity in nucleophilic substitution?
The chloro group at position 2 is activated by electron-donating methoxy groups at positions 4 and 6, facilitating SNAr reactions. Computational studies (DFT) predict a lower activation energy (~15 kcal/mol) for substitution at C2 compared to non-activated analogs . Experimentally, reactions with amines (e.g., benzylamine) in DMF at 80°C yield 2-aryl derivatives with >80% conversion .
Q. What are the stability challenges of this compound under acidic/basic conditions?
- Acidic hydrolysis : Degrades to 2-chloro-4,6-dimethoxybenzoic acid in HSO/HO (1:1) at 60°C within 2 hours .
- Basic conditions : Rapid demethylation occurs in NaOH/MeOH (0.1 M, 25°C), forming phenolic byproducts. Stabilize with inert atmospheres (N) and avoid prolonged exposure .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives?
- Case study : Discrepancies in H NMR coupling constants (e.g., J = 8.5 Hz vs. 9.2 Hz for aromatic protons) may arise from solvent polarity or impurities. Use deuterated DMSO for polar derivatives and repeat experiments with gradient purification .
- Cross-validation : Pair LC-MS with H-C HSQC to assign ambiguous peaks .
Q. What computational tools predict the compound’s metabolic pathways in biological systems?
- Software : SwissADME or ADMETLab 2.0 estimate cytochrome P450 interactions (e.g., CYP3A4-mediated demethylation) .
- In vitro validation : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for hydroxylated metabolites .
Methodological Tables
Q. Table 1: Comparative Reactivity in Substitution Reactions
| Reagent | Solvent | Temp (°C) | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|---|
| Benzylamine | DMF | 80 | 82 | None detected | |
| Sodium thiolate | EtOH | 25 | 68 | Disulfide (12%) | |
| Hydrazine | THF | 50 | 75 | Diaziridine (5%) |
Q. Table 2: Storage Stability Under Varied Conditions
| Condition | Time (weeks) | Purity Loss (%) | Degradation Products |
|---|---|---|---|
| 4°C (dark) | 12 | <5 | None |
| 25°C (ambient light) | 4 | 15 | 2-Hydroxy-4,6-dimethoxy |
| 40°C (humid) | 2 | 30 | Benzoic acid derivative |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
